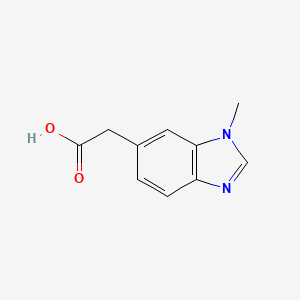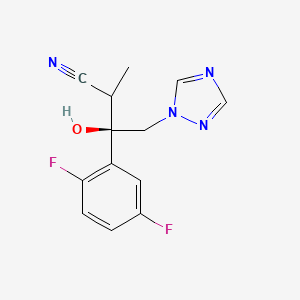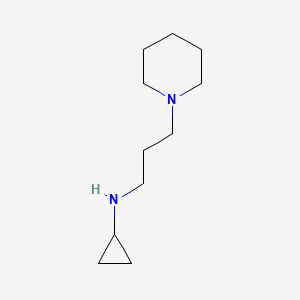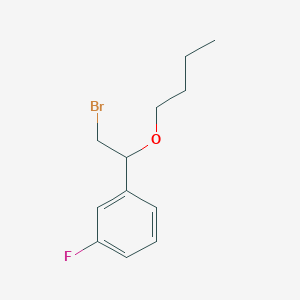
2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the acetic acid moiety, converting it to alcohol or aldehyde derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed:
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Alcohol or aldehyde derivatives of the acetic acid moiety.
Substitution Products: Various substituted benzimidazole derivatives with different functional groups.
科学研究应用
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 2-(1H-benzimidazol-1-yl)acetic acid
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- Telmisartan
Comparison:
- 2-(1H-benzimidazol-1-yl)acetic acid: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Contains a sulfanyl group, which can impart different chemical properties and potential applications.
- Telmisartan: A more complex molecule with additional functional groups, used as an antihypertensive agent.
The uniqueness of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid lies in its specific structure, which allows for unique interactions and applications compared to its analogs.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
2-(3-methylbenzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
InChI 键 |
UYBNZEPYQJQLDD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)




![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)


![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)



